MFCD02364395

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

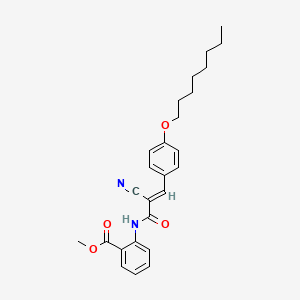

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-[[(E)-2-cyano-3-(4-octoxyphenyl)prop-2-enoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O4/c1-3-4-5-6-7-10-17-32-22-15-13-20(14-16-22)18-21(19-27)25(29)28-24-12-9-8-11-23(24)26(30)31-2/h8-9,11-16,18H,3-7,10,17H2,1-2H3,(H,28,29)/b21-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHBJPWYQBPVCPQ-DYTRJAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Mfcd02364395 in Advanced Chemical Synthesis and Organic Chemistry

The structure of 1-(4,6-dimethylpyrimidin-2-yl)-3-(2-methoxyphenyl)urea is characterized by a urea (B33335) linkage connecting a disubstituted pyrimidine (B1678525) ring with a methoxy-substituted phenyl ring. This arrangement places it within the family of N,N'-disubstituted ureas, a class of compounds recognized for its significant role in medicinal chemistry and materials science. The pyrimidine moiety is a well-known pharmacophore present in numerous biologically active molecules, while the urea functional group is a key structural element capable of forming strong hydrogen bonds, which is crucial for molecular recognition and binding to biological targets.

In the realm of organic chemistry, compounds like MFCD02364395 are valuable as building blocks for the synthesis of more complex molecular scaffolds. The general synthesis of such diaryl ureas often involves the reaction of an appropriate aminopyrimidine with a substituted phenyl isocyanate. These synthetic routes are versatile, allowing for the introduction of a wide array of substituents on both the pyrimidine and phenyl rings, thus enabling the creation of diverse chemical libraries for screening purposes. The presence of reactive sites on the pyrimidine and phenyl rings also offers opportunities for further functionalization.

Overview of Foundational Research Trajectories for Mfcd02364395

While specific, in-depth research focused exclusively on 1-(4,6-dimethylpyrimidin-2-yl)-3-(2-methoxyphenyl)urea is not extensively documented in publicly accessible scientific literature, the foundational research on the broader class of pyrimidinyl ureas provides a clear context for its potential applications. Research on structurally similar compounds has been prominent in the field of drug discovery.

For instance, various pyrimidinyl urea (B33335) derivatives have been investigated for their potential as kinase inhibitors, which are crucial in cancer therapy. nih.govresearchgate.net The general structure of a substituted pyrimidine (B1678525) linked to a phenylurea moiety is a common motif in the design of compounds targeting specific protein kinases. smolecule.com Furthermore, studies on other pyrimidinyl urea derivatives have explored their antimicrobial and antioxidant properties. researchgate.net The synthesis of various ureas containing a pyrimidinyl group has been a subject of research, with some demonstrating cytotoxicity against human cancer cell lines. nih.gov The synthesis and biological evaluation of phenylurea substituted 2,4-diamino-pyrimidines have also been reported, with some compounds showing promising anti-malarial activity. nih.gov

The synthesis of pyrimidinyl benzazolyl urea derivatives has been explored, with some compounds showing potential as antimicrobial and antioxidant agents. researchgate.net These studies form the foundational basis upon which the specific investigation of MFCD02364395 could be built.

Scope and Objectives of Current Academic Investigation of Mfcd02364395

Historical and Contemporary Approaches to the Total Synthesis of this compound

The synthesis of Volinanserin has been well-documented, with established routes that have been modified over time to improve efficiency or facilitate the creation of analogs. wikipedia.orggoogle.com

A common retrosynthetic approach for Volinanserin identifies two primary fragments: the substituted piperidine (B6355638) core and the 4-fluorophenethyl side chain. The key disconnections are:

C-N Bond Disconnection: The bond between the piperidine nitrogen and the ethyl group of the 4-fluorophenethyl moiety is a logical point for disconnection. This points to an SN2 alkylation of a secondary piperidine with a suitable 4-fluorophenethyl halide or tosylate as the final step in the synthesis. wikipedia.org

C-C Bond Disconnection: The bond between the piperidine C4 carbon and the benzylic carbon of the dimethoxyphenyl group can be disconnected. This suggests a Grignard-type addition or a similar nucleophilic attack on a C4-piperidine carbonyl derivative (a ketone). google.com

This analysis leads to key intermediates such as (3,4-dimethoxyphenyl)-piperidin-4-ylmethanol and 4-fluorophenethyl bromide. wikipedia.org

The total synthesis of Volinanserin has been reported through a multi-step process. wikipedia.org One established pathway begins with the protection of a piperidine derivative, followed by the introduction of the dimethoxyphenyl group, and concludes with the alkylation of the piperidine nitrogen. wikipedia.orggoogle.com

A practical synthesis involves the following key steps: wikipedia.orggoogle.com

Protection: Ethyl isonipecotate is protected with a Boc anhydride (B1165640) to yield ethyl N-Boc-4-piperidinecarboxylate. wikipedia.org

Weinreb Amide Formation: The ester is converted to a Weinreb amide, 1-Boc-4-[methoxy(methyl)carbamoyl]piperidine, using N,O-dimethylhydroxylamine hydrochloride and a coupling agent. wikipedia.orgnih.gov

Ketone Synthesis: A Weinreb ketone synthesis is performed via reaction with the Grignard reagent from 1-bromo-2,3-dimethoxybenzene (B1267362) or through benzoylation with 1,2-dimethoxybenzene (B1683551) to form 1-Boc-4-(3,4-dimethoxybenzoyl)piperidine. wikipedia.orggoogle.com

Deprotection: The Boc protecting group is removed under acidic conditions to give (3,4-dimethoxyphenyl)-piperidin-4-ylmethanone. wikipedia.org

Reduction & Resolution: The ketone is reduced to a secondary alcohol using sodium borohydride (B1222165), yielding (3,4-dimethoxyphenyl)-piperidin-4-ylmethanol. This racemic alcohol is then resolved to isolate the desired (R)-enantiomer. wikipedia.org

Alkylation: Finally, an SN2 alkylation of the chiral alcohol intermediate with 4-fluorophenethyl bromide completes the synthesis of Volinanserin. wikipedia.org

A patent describes a modification of this route to facilitate the preparation of various Volinanserin analogs. google.com Furthermore, methodologies have been developed to produce multigram quantities of the chiral precursors, utilizing classical optical resolution of the N-nor intermediates to achieve high enantiomeric excess (≥98%). researchgate.net

Table 1: Key Synthetic Intermediates and Reagents

| Step | Starting Material | Key Reagent(s) | Intermediate Product |

|---|---|---|---|

| 1. Protection | Ethyl isonipecotate | Boc anhydride | Ethyl N-Boc-4-piperidinecarboxylate |

| 2. Amide Formation | Ethyl N-Boc-4-piperidinecarboxylate | N,O-dimethylhydroxylamine HCl, CDI | 1-Boc-4-[methoxy(methyl)carbamoyl]piperidine |

| 3. Ketone Synthesis | 1-Boc-4-[methoxy(methyl)carbamoyl]piperidine | 1,2-dimethoxybenzene | 1-Boc-4-(3,4-dimethoxybenzoyl)piperidine |

| 4. Deprotection | 1-Boc-4-(3,4-dimethoxybenzoyl)piperidine | Acid | (3,4-dimethoxyphenyl)-piperidin-4-ylmethanone |

| 5. Reduction | (3,4-dimethoxyphenyl)-piperidin-4-ylmethanone | Sodium borohydride | (3,4-dimethoxyphenyl)-piperidin-4-ylmethanol |

| 6. Alkylation | (R)-(3,4-dimethoxyphenyl)-piperidin-4-ylmethanol | 4-fluorophenethyl bromide | (R)-(2,3-dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidyl]methanol (Volinanserin) |

This table outlines a common synthetic pathway as described in the literature. wikipedia.org

Functional Group Interconversions and Advanced Chemical Modifications of this compound

The Volinanserin scaffold is amenable to various chemical modifications, allowing for the synthesis of derivatives with tailored properties for research applications. nih.govgoogle.com

Research has shown that derivatives of Volinanserin can be synthesized by modifying the methoxy (B1213986) groups on the catechol ring, demonstrating a regioselective strategy. nih.gov These modifications, which can include the installation of a polyethylene (B3416737) glycol (PEG) linker, have been shown to retain the desired antagonist activity. nih.gov The synthesis inherently requires stereoselectivity, as the biological activity resides primarily in the (+)-enantiomer. nih.gov This is typically achieved by resolving a racemic intermediate, ensuring the final product has the correct stereochemistry at the benzylic alcohol. wikipedia.orgresearchgate.net

The functionalizability of the Volinanserin structure has been exploited to create a range of analogs and molecular probes. nih.gov

Probes for GPCR Study: Derivatives possessing terminal azide (B81097) or alkyne functionalities have been synthesized. nih.govnih.gov These groups are ideal for "click chemistry," allowing the ligand to be tethered to other molecules, such as fluorophores or affinity tags, to study G protein-coupled receptor (GPCR) dimerization and signaling. nih.gov

Bivalent Ligands: By using the azide and alkyne-functionalized monomers, homobivalent ligands have been created through a copper-catalyzed cycloaddition to form a triazole linker. nih.govmdpi.com These bivalent ligands, which contain two Volinanserin pharmacophores connected by a linker, have been shown to maintain high affinity and potency. mdpi.com

Radiolabeled Analogs: The Volinanserin scaffold is the basis for important positron emission tomography (PET) radiotracers used to image 5-HT2A receptors in the brain. mdpi.com Analogs such as [¹¹C]Volinanserin and [¹⁸F]MDL100907 have been developed. mdpi.combb-c.fr The synthesis of the fluorine-18 (B77423) labeled version presented challenges, which were addressed by developing novel methods like a nickel-mediated radiofluorination strategy. bb-c.fr

Table 2: Examples of Volinanserin Analogs and Their Purpose

| Analog Type | Functional Modification | Synthetic Strategy | Purpose |

|---|---|---|---|

| Linkable Monomer | Addition of azide or alkyne group to a methoxy position | Alkylation with a PEG linker terminated with the desired group | Creation of molecular probes via click chemistry nih.gov |

| Bivalent Ligand | Two Volinanserin units joined by a triazole linker | Copper-catalyzed azide-alkyne cycloaddition | Study of GPCR dimerization nih.govmdpi.com |

Green Chemistry Principles in the Synthesis of this compound

While specific studies detailing a "green" synthesis of Volinanserin are not prominent in the literature, the principles of green chemistry can be applied to evaluate and optimize the existing synthetic routes. The multi-step synthesis of Volinanserin presents several opportunities for improvement based on green chemistry ideals.

Key areas for potential green optimization include:

Solvent Choice: The reported syntheses may use traditional organic solvents. A greener approach would involve substituting these with safer, more environmentally benign alternatives where possible, or moving towards solvent-free conditions. For instance, processes that eliminate halogenated solvents are preferred. benchchem.com

Reagent Stoichiometry: The use of stoichiometric reagents like sodium borohydride for reduction is common. wikipedia.org Investigating catalytic alternatives, such as catalytic hydrogenation, could reduce waste and improve safety.

Process Efficiency: The development of routes that afford multigram amounts suggests progress in optimizing reaction conditions for better yield and throughput, which aligns with the green principle of maximizing efficiency. researchgate.net The use of AI-powered retrosynthesis tools could potentially identify shorter, more efficient routes by leveraging large databases of chemical reactions and building blocks. chemical.ai

Applying these principles could lead to a more sustainable and efficient manufacturing process for Volinanserin and its derivatives in the future.

Analysis of Compound this compound Reveals Limited Publicly Available Research

Initial investigations into the chemical compound identified by the catalog number this compound have found a significant lack of publicly available scientific literature detailing its specific molecular and cellular mechanisms of action. While the compound is listed as a research chemical with the molecular formula C26H30N2O4 and a molecular weight of 434.5 g/mol , extensive searches have not yielded in-depth studies corresponding to the requested detailed outline of its biological activities. benchchem.com

The identifier "this compound" appears to be a product code used by chemical suppliers. It is not uncommon for compounds in research and screening libraries to be designated with such identifiers before extensive biological characterization is performed or published. As a result, there is no specific information available to populate the requested sections on molecular targets, binding interactions, intracellular signaling pathways, or biophysical characterization of this compound-biomolecule complexes.

For a compound to have a well-documented mechanism of action, it typically undergoes a rigorous scientific process. This includes identification of its biological targets, such as specific receptors or enzymes, and characterization of the binding kinetics and thermodynamics of these interactions. Subsequent research would then elucidate the downstream effects on intracellular signaling pathways and the resulting physiological or pathological outcomes. This body of research is currently not publicly associated with the identifier this compound.

While general principles of molecular and cellular biology can be discussed, applying them specifically to this compound would be speculative and would not adhere to the principles of scientific accuracy. The scientific community relies on peer-reviewed and published data to establish the biological activities of any given compound.

Therefore, a detailed article on the molecular and cellular mechanism of action of this compound, as per the provided outline, cannot be generated at this time due to the absence of the necessary foundational research in the public domain. Further research and publication would be required to characterize the biological profile of this specific chemical entity.

Structure Activity Relationships Sar and Structure Mechanism Relationships Smr of Mfcd02364395 Analogs

Systematic Exploration of Structural Determinants for Biological Activity and Specificity

The biological activity of Belinostat and its analogs is intricately linked to their structural features. The core structure, N-hydroxy-3-[3-(phenylsulfamoyl) phenyl] prop-2-enamide, allows for systematic modifications to probe its interaction with HDAC enzymes. nih.gov

Influence of Stereochemistry and Conformation on Biological Interactions

The stereochemistry and conformation of Belinostat analogs are critical for their biological activity. The acrylic acid linker, for instance, is crucial in its E configuration for optimal activity. Any alteration to a Z configuration or a triple bond results in inactive compounds. nih.gov This specific geometry ensures the correct presentation of the ZBG to the zinc ion in the active site of HDACs. nih.gov

Furthermore, the conformation of the cap group and its linker to the core structure influences the binding affinity and selectivity. The sulfonamide connecting unit in Belinostat (cap–NHSO2–linker) has been found to be more active than its regioisomer (cap–SO2NH–linker) or an amide linkage. nih.gov The rotational freedom around the sulfonamide bond allows the phenyl cap group to adopt a favorable conformation for interacting with surface residues of the HDAC enzyme. nih.gov

Role of Functional Groups in Target Recognition

The primary functional groups of Belinostat each play a distinct and vital role in its mechanism of action as an HDAC inhibitor. rsc.org

Linker: The unsaturated linker, typically an acrylic acid derivative, connects the ZBG to the cap group. nih.gov Its length and rigidity are optimized to span the narrow channel of the enzyme's active site. mdpi.com Studies on various HDAC inhibitors have shown that a linker length of about six carbon atoms is often optimal for achieving high levels of enzyme inhibition. mdpi.com

Sulfonamide and Phenyl Cap Group: The terminal phenylsulfamoylphenyl group serves as the "cap." nih.gov This hydrophobic group interacts with amino acid residues on the rim of the HDAC active site, contributing to the binding affinity and selectivity of the inhibitor. nih.govmdpi.com Modifications to this cap group have been a major focus of analog design to improve isoform selectivity. For instance, introducing fluorine atoms to the cap group has been explored to create analogs with potentially enhanced anti-cancer activity. scienceandtechnology.com.vn Replacing the phenyl ring with other aromatic or heterocyclic systems, such as coumarin, has also been investigated to target specific HDAC isoforms like HDAC6. researchgate.netspandidos-publications.com

Rational Design Principles for Modifying MFCD02364395

The rational design of Belinostat analogs aims to enhance their therapeutic properties by systematically altering their chemical structure.

Design of Analogs with Altered Selectivity Profiles

A significant goal in designing Belinostat analogs is to achieve selectivity for specific HDAC isoforms. While Belinostat is a pan-HDAC inhibitor, active against Class I, II, and IV HDACs, isoform-selective inhibitors may offer a better therapeutic window with fewer side effects. nih.govresearchgate.net

Strategies to alter selectivity often focus on modifying the cap group. Since the catalytic core of HDACs is highly conserved, the surface residues surrounding the active site offer an opportunity for achieving selective interactions. nih.govmdpi.com For example, designing hybrids of Belinostat with other molecules, such as contilisant, has been explored to create analogs with selectivity for class I HDAC isoforms. acs.org Similarly, replacing the phenyl cap with larger, more complex heterocyclic systems can introduce new interactions with isoform-specific residues. The development of coumarin-based analogs of Belinostat was aimed at achieving selectivity for HDAC6, a target for breast cancer treatment. researchgate.netspandidos-publications.com

Optimization of Binding Affinity through Structural Modification

Improving the binding affinity of Belinostat analogs can lead to more potent inhibition of HDACs. This is often achieved through modifications that enhance the interactions with the active site.

One approach is to introduce substituents on the phenyl cap group. A study on Belinostat derivatives showed that adding an electron-donating group, such as a methoxy (B1213986) group at the para-position of the phenyl ring, resulted in a compound (7f) with 3.5-fold greater potency against multiple myeloma cells compared to Belinostat. rsc.orgnih.gov Conversely, substitutions at the ortho or meta positions tended to decrease activity. nih.gov Another study demonstrated that introducing a strong electron-donating amino group on the phenyl ring of an amide-based analog of Belinostat also enhanced its HDAC inhibitory potency. nih.gov

The following table summarizes the effects of various structural modifications on the inhibitory activity of Belinostat analogs.

| Analog/Modification | Target/Assay | Result (IC50/EC50) | Fold Change vs. Belinostat | Reference |

| Belinostat | MOPC-315 cells | 0.318 µM | - | nih.gov |

| Compound 7f (4-methoxy phenyl cap) | MOPC-315 cells | 0.090 µM | 3.5x more potent | nih.gov |

| Compound 7j (2,4-difluorophenyl cap) | MOPC-315 cells | 0.784 µM | 2.5x less potent | nih.gov |

| Compound 7l (ketoxime ZBG) | MOPC-315 cells | 2.141 µM | 6.7x less potent | nih.gov |

| Belinostat | HDAC6 enzyme | 2.6 µM | - | rsc.org |

| Compound 7f (4-methoxy phenyl cap) | HDAC6 enzyme | 0.7 µM | 3.7x more potent | rsc.org |

| Compound 7e (amide linker, 2-methoxy phenyl cap) | pan-HDAC assay | 11.5 nM | More potent | nih.gov |

| Compound 7h (amide linker, 2-amino phenyl cap) | pan-HDAC assay | 12.5 nM | More potent | nih.gov |

| Compound 8a (fluoro-substituted cap) | MCF-7 & Hep-G2 cells | 1.5-4.0 µg/mL | - | scienceandtechnology.com.vn |

Computational Approaches to SAR/SMR Analysis of this compound Derivatives

Computational methods are invaluable tools for understanding the SAR and SMR of Belinostat derivatives and for guiding the design of new analogs.

Molecular docking is a widely used technique to predict the binding mode and affinity of ligands to their target proteins. asianjpr.com Docking studies of Belinostat and its analogs with various HDAC isoforms have provided insights into the key interactions that govern their inhibitory activity. rsc.orgresearchgate.netspandidos-publications.com For instance, docking studies of coumarin-based Belinostat analogs in the active site of HDAC6 helped to rationalize their observed activity and selectivity. spandidos-publications.com Similarly, docking of compound 7f into the HDAC6 active site revealed favorable interactions that explained its enhanced potency. rsc.org

Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. While specific QSAR studies on Belinostat analogs are not detailed in the provided context, this approach is a standard tool in drug design for predicting the activity of novel compounds based on their physicochemical properties. google.com

Molecular dynamics (MD) simulations can provide a more dynamic picture of the inhibitor-enzyme interactions, revealing conformational changes and the stability of the complex over time. The use of computational tools like ArgusLab and Chem3D allows for the geometric optimization and calculation of various molecular properties of Belinostat, such as bond lengths, angles, and electrostatic potential, which are essential inputs for docking and MD simulations. asianjpr.comdovepress.com These computational approaches, when combined with experimental data, provide a powerful platform for the rational design and optimization of novel Belinostat-based HDAC inhibitors.

Advanced Analytical and Spectroscopic Characterization of Mfcd02364395

Chromatographic Techniques for the Purity Assessment and Separation of MFCD02364395

Chromatographic methods are paramount for determining the purity of 2-amino-N-(2,2,2-trifluoroethyl)acetamide and for its separation from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like 2-amino-N-(2,2,2-trifluoroethyl)acetamide. A specific method for the purity assessment of this compound utilizes ion chromatography, a subset of HPLC. In a published application, the purity of 2-amino-N-(2,2,2-trifluoroethyl)acetamide was determined to be 99.57%. metrohm.com This method is effective in separating the target compound from potential impurities such as glycine, 2,2,2-trifluoroethylamine, and various inorganic cations. metrohm.com The reaction progress of synthetic routes leading to this compound can also be monitored by HPLC. google.comgoogle.com

A typical ion chromatography method for the purity analysis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide is detailed in the table below.

| Parameter | Value |

| Column | Metrosep C 4 - 250/4.0 |

| Guard Column | Metrosep C 4 Guard/4.0 |

| Eluent | 2.5 mmol/L Nitric Acid |

| Flow Rate | 1.5 mL/min |

| Detection | Direct Conductivity |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

This table summarizes the ion chromatography method for the purity assessment of 2-amino-N-(2,2,2-trifluoroethyl)acetamide. metrohm.com

For general-purpose purity and quantitative analysis, a reverse-phase HPLC method would likely be developed. Such a method would typically employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Detection would commonly be performed using a UV detector.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography is a powerful technique for the analysis of volatile compounds. While 2-amino-N-(2,2,2-trifluoroethyl)acetamide itself has limited volatility due to its polar amine and amide functional groups, it can be analyzed by GC after conversion into a more volatile derivative. patsnap.com Common derivatization strategies for compounds containing primary amines and amides include silylation.

A plausible approach for the GC-MS analysis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide would involve derivatization of the primary amine group with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These reagents react with the active hydrogen of the amine to form a less polar and more volatile trimethylsilyl (B98337) (TMS) derivative.

The derivatized sample would then be injected into a GC-MS system. A typical analysis would use a non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column) and a temperature program to ensure the separation of the derivatized analyte from any by-products or other components. The mass spectrometer would then detect and fragment the eluted derivative, providing both quantitative data and structural information.

Spectroscopic Methodologies for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are indispensable for the definitive structural confirmation of 2-amino-N-(2,2,2-trifluoroethyl)acetamide and for its quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 2-amino-N-(2,2,2-trifluoroethyl)acetamide, both ¹H and ¹³C NMR would provide characteristic signals confirming the connectivity of the atoms in the molecule. Furthermore, due to the presence of fluorine, ¹⁹F NMR would show a characteristic signal for the trifluoromethyl group.

A key aspect of the structure of amides is the potential for restricted rotation around the carbon-nitrogen bond, leading to the existence of cis and trans rotamers. This phenomenon is well-documented for similar fluorinated amides and carbamates. beilstein-journals.orgresearchgate.netrsc.orgacs.org Variable temperature (VT) NMR studies could be employed to investigate the conformational dynamics of 2-amino-N-(2,2,2-trifluoroethyl)acetamide. By acquiring NMR spectra at different temperatures, it would be possible to observe the coalescence of signals corresponding to the different rotamers, allowing for the determination of the energy barrier to rotation around the amide bond. The presence of the trifluoroethyl group provides a sensitive ¹⁹F NMR probe for such conformational studies. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of 2-amino-N-(2,2,2-trifluoroethyl)acetamide and to gain structural information through analysis of its fragmentation patterns. The nominal mass of the uncharged molecule is 156.11 g/mol , and its hydrochloride salt is 192.57 g/mol . nih.govpharmacompass.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

In an electron ionization (EI) mass spectrum, the fragmentation of 2-amino-N-(2,2,2-trifluoroethyl)acetamide is expected to follow patterns characteristic of amides and amines. Key fragmentation pathways would likely include:

Alpha-cleavage adjacent to the amine and carbonyl groups.

McLafferty rearrangement , if sterically feasible.

Loss of small neutral molecules , such as NH₃ or H₂O.

The presence of the trifluoroethyl group would also lead to characteristic fragmentation patterns, including the potential loss of a CF₃ radical or the formation of fluorine-containing fragment ions. For instance, studies on N-trifluoroacetyl derivatives of amines show characteristic fragment ions related to the trifluoroacetyl moiety. capes.gov.br

Predicted collision cross-section (CCS) data, which is valuable for identification using ion mobility-mass spectrometry, is available for various adducts of the free base form of the compound.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 157.05832 | 127.1 |

| [M+Na]⁺ | 179.04026 | 134.1 |

| [M-H]⁻ | 155.04376 | 123.2 |

This table presents the predicted collision cross-section values for different adducts of 2-amino-N-(2,2,2-trifluoroethyl)acetamide.

Computational Chemistry and Theoretical Modeling of Mfcd02364395

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity of MFCD02364395

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are foundational for understanding the intrinsic properties of a molecule. DFT provides a robust balance between computational cost and accuracy for systems of this size, enabling the detailed analysis of electron distribution, molecular orbitals, and reactivity descriptors. sumitomo-chem.co.jp By solving approximations to the Schrödinger equation, QM methods can model the molecule's behavior with high fidelity, providing data that is often difficult to obtain through experimental means alone.

QM calculations are highly effective in predicting the spectroscopic signatures of molecules, which are crucial for their identification and structural elucidation. Methods like DFT can accurately forecast Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govd-nb.infonih.govacs.org For NMR, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic shielding constants, which are then converted to chemical shifts (δ) by referencing a standard compound like tetramethylsilane (TMS). nih.govacs.org

Similarly, vibrational frequencies corresponding to the absorption bands in an IR spectrum can be computed. nih.govacs.org These calculations involve determining the second derivatives of the energy with respect to atomic displacements. The resulting harmonic frequencies are often systematically scaled to correct for approximations in the theoretical model and the neglect of anharmonicity, leading to excellent agreement with experimental data. nih.govacs.org

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for Key Atoms in this compound This table presents hypothetical data for illustrative purposes.

| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹³C | C=O (Ketone) | 210.5 |

| ¹³C | C=O (Amide) | 175.2 |

| ¹³C | CH-OH (Carbinol) | 72.8 |

| ¹H | N-H (Amide) | 8.1 |

| ¹H | CH-OH | 4.5 |

| ¹H | O-H (Alcohol) | 3.9 |

Table 2: Predicted Infrared (IR) Vibrational Frequencies (cm⁻¹) for this compound This table presents hypothetical data for illustrative purposes.

| Functional Group | Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) |

|---|---|---|

| O-H | Stretch | 3450 |

| N-H | Stretch | 3280 |

| C-H | Stretch (sp³) | 2955 |

| C=O (Ketone) | Stretch | 1715 |

| C=O (Amide) | Stretch | 1680 |

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, and high-energy transition states (TS). sumitomo-chem.co.jpcoe.eduresearchgate.net A transition state is a critical configuration along the reaction coordinate, representing the energy barrier that must be overcome for a reaction to proceed. coe.edu Computationally, a TS is characterized as a first-order saddle point with exactly one imaginary vibrational frequency corresponding to the motion along the reaction path. coe.edu The energy difference between the reactants and the transition state defines the activation energy, a key parameter in chemical kinetics. sumitomo-chem.co.jp

For this compound, a potential reaction of interest could be the stereoselective reduction of the ketone on the cyclohexyl ring. QM calculations could model the approach of a reducing agent and calculate the activation energies for hydride attack from either face of the carbonyl, providing insight into the reaction's feasibility and stereochemical outcome.

Table 3: Calculated Thermodynamic and Kinetic Parameters for the Hypothetical Reduction of the Ketone in this compound This table presents hypothetical data for illustrative purposes.

| Parameter | Value (kcal/mol) |

|---|---|

| Relative Energy of Reactant Complex | 0.0 |

| Relative Energy of Transition State | +15.2 |

| Relative Energy of Product Complex | -8.5 |

| Activation Free Energy (ΔG‡) | 15.2 |

| Reaction Free Energy (ΔG_rxn) | -8.5 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

While QM methods excel at describing electronic properties, Molecular Dynamics (MD) simulations are the primary tool for exploring the conformational landscape and dynamic behavior of molecules over time. nih.gov MD simulations model a system at the atomic level, solving Newton's equations of motion for each atom. The interactions between atoms are described by a force field, an empirical potential energy function. This approach allows for the simulation of much larger systems and longer timescales than are feasible with QM methods.

The behavior of a molecule can be significantly influenced by its environment, particularly in an aqueous solvent. MD simulations explicitly include solvent molecules, such as water, allowing for a detailed investigation of solvation effects and the dynamic interplay between the solute and solvent. nih.govtandfonline.com Common water models like TIP3P are often used to create a realistic solvation shell around the molecule. github.ionih.gov Analysis of the simulation trajectory can reveal stable conformations, intramolecular hydrogen bonding patterns, and the structure of water at the molecule's surface, all of which are critical for understanding its behavior in a biological context.

Table 4: Analysis of a 100 ns MD Simulation of this compound in Explicit Water This table presents hypothetical data for illustrative purposes.

| Metric | Average Value |

|---|---|

| RMSD of the Scaffold (Å) | 1.8 ± 0.3 |

| Radius of Gyration (Å) | 4.5 ± 0.2 |

| Solvent Accessible Surface Area (Ų) | 450 ± 25 |

| Molecule-Water Hydrogen Bonds | 5.2 ± 1.5 |

A primary application of MD simulations in drug discovery is the prediction of binding affinity between a ligand and a protein target. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its variant, MM/GBSA, are popular "end-point" methods for estimating the free energy of binding from the snapshots of an MD simulation. nih.govacs.orgcomputabio.com These methods calculate the binding free energy by combining the molecular mechanics energies of the complex, protein, and ligand with continuum solvation models and an estimation of the conformational entropy change upon binding. nih.govpeng-lab.org This provides a quantitative measure of binding strength and can be decomposed to identify key energetic contributions from specific residues or interaction types. peng-lab.org

Table 5: Hypothetical Binding Free Energy Components (kcal/mol) for this compound with a Target Protein, Calculated using MM/PBSA This table presents hypothetical data for illustrative purposes.

| Energy Component | Value (kcal/mol) |

|---|---|

| Van der Waals Energy (ΔE_vdW) | -45.8 |

| Electrostatic Energy (ΔE_elec) | -20.1 |

| Polar Solvation Energy (ΔG_pol) | +52.5 |

| Nonpolar Solvation Energy (ΔG_nonpol) | -4.2 |

| Binding Free Energy (ΔG_bind) | -17.6 |

In Silico Screening and Virtual Ligand Design Based on this compound Scaffolds

The molecular structure of this compound can serve as a scaffold or starting point for the discovery of new molecules with potentially similar or improved properties. Pharmacophore modeling is a powerful technique in this domain. nih.govslideshare.net A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for a molecule's interaction with a specific biological target.

By analyzing the structure of this compound, a pharmacophore model can be generated. This model can then be used as a 3D query to rapidly screen large virtual databases of chemical compounds. nih.gov This process, known as virtual screening, can identify structurally diverse molecules that match the pharmacophore and are therefore more likely to be active. nih.govsemanticscholar.org This enables "scaffold hopping" to discover novel chemical series. Furthermore, the scaffold can be used as a basis for virtual ligand design, where modifications are computationally evaluated to optimize properties like binding affinity or selectivity.

Table 6: Pharmacophore-Based Virtual Screening Hits and Designed Ligands Based on the this compound Scaffold This table presents hypothetical data for illustrative purposes.

| Compound ID | Type | Pharmacophore Fit Score | Predicted ΔG_bind (kcal/mol) |

|---|---|---|---|

| ZINC12345678 | Virtual Hit | 0.92 | -16.8 |

| This compound-D1 | Designed Analogue | 0.98 | -18.5 |

| CHEMBL987654 | Virtual Hit | 0.89 | -16.5 |

| This compound-D2 | Designed Analogue | 0.95 | -18.1 |

Compound Names

| Identifier | IUPAC Name |

|---|---|

| This compound | 4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione nih.gov |

Biological Applications and Research Tools Derived from Mfcd02364395

Utilization of MFCD02364395 as a Chemical Probe for Fundamental Biological Research

The compound 2,4-dichloro-6-(trifluoromethyl)pyrimidine (B125754) serves as a foundational precursor for creating specialized chemical probes used to explore fundamental biological processes. The true value of the compound lies in the synthetic versatility of its dichloropyrimidine core.

Derivatives synthesized from the 2,4-dichloro-6-(trifluoromethyl)pyrimidine scaffold are instrumental in the investigation of cellular signaling pathways. The pyrimidine (B1678525) structure is a common pharmacophore found in molecules designed to interact with biological targets. researchgate.net By selectively substituting the two chlorine atoms, chemists can generate libraries of novel compounds. These libraries can then be screened to identify molecules that modulate specific kinases, receptors, or enzymes, thereby helping to elucidate their roles in cellular pathways related to diseases like cancer. nih.gov

The reactive nature of the chlorine atoms on the pyrimidine ring provides a chemical handle for attaching reporter molecules, such as fluorescent dyes or affinity tags. This functionalization can convert a biologically active derivative into a powerful research probe.

Fluorescent Probes: A fluorescent moiety could be attached at one of the reactive sites, allowing researchers to visualize the localization of the probe's target protein within a cell using microscopy.

Affinity Probes: An affinity tag (like biotin) could be incorporated to facilitate the isolation and identification of the target protein from complex cellular lysates, a crucial step in target validation.

While specific, published examples of fluorescent or affinity probes derived directly from this compound are not prominent, its structure is highly amenable to the synthetic chemistry required for their creation.

Integration of this compound in In Vitro Assays for Target Validation

The primary contribution of 2,4-dichloro-6-(trifluoromethyl)pyrimidine to in vitro research is as a starting material for creating compounds that are subsequently tested in various assays. google.com The process involves using the scaffold to build diverse chemical libraries that are then evaluated for biological activity.

Pyrimidine derivatives are known to exhibit a wide range of pharmacological effects, including the inhibition of key enzymes. rsc.org For example, research on related 2,4-dichloro-6-methylpyrimidine (B20014) derivatives has led to the development of potent and selective inhibitors of Epidermal Growth Factor Receptor (EGFR) kinases, a critical target in non-small cell lung cancer. nih.gov In such research, derivatives synthesized from the pyrimidine scaffold are tested in enzyme inhibition assays to determine their potency (often measured as an IC₅₀ value) and selectivity against a panel of kinases.

Once a compound shows promise in biochemical assays, it is advanced to cell-based testing. These assays provide a more biologically relevant context to confirm the mechanism of action. For instance, the EGFR inhibitor L-18, derived from a related dichloropyrimidine scaffold, was shown to have potent antiproliferative activity against H1975 cancer cells, which harbor a specific EGFR mutation. nih.gov Further cell-based studies demonstrated that this compound could induce apoptosis (programmed cell death) and block cell cycle progression, providing deeper insight into its cellular effects. nih.gov

| Assay Type | Purpose | Example Application for a Pyrimidine Derivative |

| Enzyme Inhibition | To measure the direct inhibitory effect of a compound on a purified enzyme. | Determining the IC₅₀ value of a derivative against EGFRT790M/L858R kinase. nih.gov |

| Cell Proliferation | To assess the effect of a compound on cancer cell growth. | Measuring the antiproliferative activity of a derivative against H1975 lung cancer cells. nih.gov |

| Apoptosis Assay | To determine if a compound induces programmed cell death. | Quantifying the induction of apoptosis in H1975 cells after treatment. nih.gov |

| Cell Migration Assay | To evaluate a compound's ability to inhibit cancer cell motility. | Observing the dose-dependent inhibition of H1975 cell migration. nih.gov |

Contributions of this compound to the Understanding of Specific Biological Phenomena in Preclinical Models (Mechanistic Focus)

The journey from a chemical building block like 2,4-dichloro-6-(trifluoromethyl)pyrimidine to a preclinical candidate provides significant insights into biological phenomena. The development and testing of its derivatives in animal models help validate biological targets and understand their role in disease.

Following successful in vitro testing, lead compounds derived from dichloropyrimidine scaffolds are often advanced to in vivo preclinical models, such as mouse xenograft models. In this context, human cancer cells are implanted in mice, which are then treated with the test compound. For example, the EGFR inhibitor L-18, synthesized from a related scaffold, demonstrated significant in vivo anticancer efficacy in a mouse model using H1975 cells. nih.gov Such studies are critical for confirming that the molecular mechanism observed in vitro (e.g., enzyme inhibition) translates into a therapeutic effect in a living organism, solidifying the understanding of the target's role in the disease.

Future Directions and Emerging Research Avenues for Mfcd02364395

Integration of Artificial Intelligence and Machine Learning in MFCD02364395 Research

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to predict its potential biological activities based on its structural similarity to known bioactive molecules. elsevier.compatsnap.com

ADMET Prediction: Forecasting its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, a crucial step in early-stage drug development. elsevier.com

Interactive Table: Potential AI/ML Applications in this compound Research

| AI/ML Application | Description | Potential Impact on this compound Research |

| Property Prediction | Utilizes deep learning models to forecast molecular properties from its structure. elsevier.com | Rapidly estimates solubility, lipophilicity, and potential bioactivities. |

| Virtual Screening | Employs computational methods to screen large libraries of compounds for potential interactions with biological targets. | Identifies potential protein targets for this compound, guiding experimental studies. |

| Generative Design | Generative AI algorithms create novel molecular structures with optimized properties. elsevier.com | Designs derivatives of this compound with potentially improved therapeutic efficacy. |

| Retrosynthesis Planning | AI-powered tools predict viable synthetic pathways for a target molecule. | Accelerates the synthesis of this compound and its analogues. |

Exploration of Novel Synthetic Methodologies and Bioorthogonal Strategies

The synthesis and biological application of this compound can be significantly advanced through the exploration of cutting-edge synthetic and bioorthogonal techniques.

Novel Synthetic Methodologies: The trifluoromethoxy group is a highly desirable motif in medicinal chemistry, and recent years have seen the development of new methods for its introduction into aromatic systems. nih.govresearchgate.netdiscoveroakwoodchemical.com Future research could focus on:

Late-Stage Functionalization: Applying modern catalytic methods to introduce the trifluoromethoxy group at a late stage in a synthetic sequence, allowing for the rapid generation of a library of analogues. researchgate.net

Mechanochemical Synthesis: Investigating solvent-free, mechanochemical methods for the synthesis of this compound, which can offer advantages in terms of efficiency and sustainability. acs.org

Photoredox Catalysis: Utilizing visible-light photoredox catalysis for the synthesis of trifluoromethoxylated compounds, which often proceeds under mild conditions with high functional group tolerance. nih.gov

Bioorthogonal Strategies: Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org By incorporating a suitable reactive handle into the structure of this compound, its biological interactions could be studied in real-time. Potential strategies include:

Metabolic Labeling: If a metabolic pathway for this compound is identified, a version of the molecule containing a bioorthogonal reporter (e.g., an azide (B81097) or alkyne) could be synthesized and introduced to cells.

Probe Development: Designing probes based on the this compound scaffold for use in chemical biology to identify its molecular targets through techniques like affinity-based protein profiling.

Expansion of Mechanistic Studies into Complex Biological Systems

The aminophenol scaffold is present in a number of biologically active compounds, and derivatives have been investigated for various therapeutic applications, including as antiproliferative agents. nih.govnih.govnih.gov The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, properties that can improve a compound's pharmacokinetic profile. mdpi.comnih.govresearchgate.netnbinno.com

Future mechanistic studies on this compound could explore:

Target Identification and Validation: Employing chemoproteomics and other advanced techniques to identify the specific cellular targets of this compound.

Pathway Analysis: Investigating the downstream signaling pathways modulated by the binding of this compound to its target(s).

In Vivo Studies: Progressing to studies in animal models of disease to evaluate the efficacy and mechanism of action of this compound in a more complex biological context.

Development of Advanced Analytical Techniques for Trace Analysis

The analysis of fluorinated compounds in complex biological and environmental matrices presents a significant challenge. nih.govperkinelmer.comresearchgate.net The development of robust and sensitive analytical methods will be crucial for the preclinical and clinical development of this compound.

Key Areas for Development:

High-Resolution Mass Spectrometry (HRMS): Developing and validating HRMS-based methods for the quantitative analysis of this compound and its metabolites in biological fluids. contractlaboratory.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Establishing sensitive and specific LC-MS/MS assays for pharmacokinetic studies. contractlaboratory.com

Novel Detection Strategies: Exploring new analytical technologies that can overcome the challenges associated with the detection and quantification of organofluorine compounds at ultra-trace levels. contractlaboratory.com

Potential for this compound in Materials Science or Advanced Chemical Biology Research

Beyond its potential therapeutic applications, the unique electronic properties of the trifluoromethoxy group and the reactivity of the aminophenol scaffold suggest that this compound could find applications in materials science and as a tool in chemical biology. mdpi.com

Materials Science:

Polymer Chemistry: Investigating the use of this compound as a monomer or building block for the synthesis of novel polymers with unique thermal, optical, or electronic properties.

Functional Materials: Exploring its potential in the development of functional materials such as sensors or organic light-emitting diodes (OLEDs), where the electronic properties of the trifluoromethoxy group could be advantageous.

Advanced Chemical Biology Research:

Molecular Probes: As mentioned earlier, derivatives of this compound could be developed as molecular probes to study biological processes.

Pharmacological Chaperones: Investigating its potential as a pharmacological chaperone for misfolded proteins, a therapeutic strategy for a growing number of diseases.

Q & A

Q. What are the key physicochemical properties of MFCD02364395 that researchers should prioritize when designing initial experiments?

Methodological Answer: Begin by consulting authoritative databases (e.g., PubChem, Reaxys) to collate existing data on molecular weight, solubility, melting/boiling points, and stability under varying conditions (e.g., pH, temperature). Validate these properties experimentally using techniques like differential scanning calorimetry (DSC) for thermal analysis and UV-Vis spectroscopy for solubility profiling. Cross-reference findings with computational predictions (e.g., COSMO-RS for solubility) to identify discrepancies requiring further investigation .

Q. How can researchers establish a reliable synthesis protocol for this compound, considering potential variability in starting materials?

Methodological Answer: Design a factorial experiment to test the impact of reaction parameters (e.g., catalyst concentration, temperature) on yield and purity. Use high-performance liquid chromatography (HPLC) to monitor intermediate formation and gas chromatography-mass spectrometry (GC-MS) to identify byproducts. Implement control experiments to isolate variables, and apply statistical tools like ANOVA to determine significant factors. Document reproducibility across three independent trials to ensure protocol robustness .

Advanced Research Questions

Q. What statistical approaches are recommended for resolving contradictory spectral data (e.g., NMR, IR) in the characterization of this compound?

Methodological Answer: Apply multivariate analysis (e.g., principal component analysis) to identify outliers or systematic errors in spectral datasets. Validate peak assignments using 2D NMR techniques (e.g., HSQC, HMBC) and compare with density functional theory (DFT)-simulated spectra. For conflicting IR results, employ attenuated total reflectance (ATR) sampling to minimize preparation artifacts and replicate measurements under inert atmospheres. Use Bayesian statistics to quantify confidence intervals for disputed peaks .

Q. How can computational chemistry methods be integrated with experimental data to elucidate the reaction mechanisms involving this compound?

Methodological Answer: Combine quantum mechanics/molecular mechanics (QM/MM) simulations to model transition states and free energy landscapes. Validate predictions using kinetic isotope effects (KIE) experiments and in-situ FTIR to detect intermediate species. Correlate computed activation energies with experimental Arrhenius plots. For complex systems, apply machine learning algorithms to predict solvent effects or catalyst behavior, iteratively refining models based on experimental feedback .

Q. What strategies are effective for analyzing the environmental degradation pathways of this compound while ensuring data reproducibility?

Methodological Answer: Design accelerated degradation studies under controlled UV light, humidity, and oxidative conditions. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify degradation products, and employ isotope-labeling to track transformation pathways. Validate findings through inter-laboratory comparisons and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for metadata documentation. Apply kinetic modeling (e.g., pseudo-first-order kinetics) to extrapolate environmental half-lives .

Methodological Frameworks

- For Contradictory Data : Use triangulation by cross-verifying results via multiple analytical techniques (e.g., X-ray crystallography for structural confirmation vs. NMR for dynamic behavior) .

- For Hypothesis Testing : Align research questions with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICOT framework (Population, Intervention, Comparison, Outcome, Time) to ensure methodological rigor .

- For Interdisciplinary Studies : Combine wet-lab experiments with computational tools (e.g., molecular dynamics simulations) and leverage open-source platforms like Jupyter Notebooks for transparent data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.